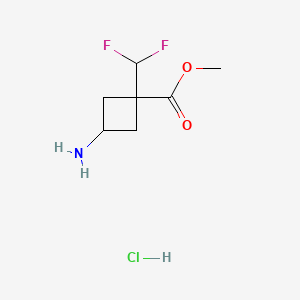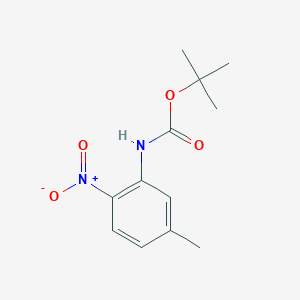
Tert-butyl 5-methyl-2-nitrophenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-methyl-2-nitrophenylcarbamate: is a chemical compound with the molecular formula C12H17N2O4. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is characterized by the presence of a tert-butyl group, a nitro group, and a methyl group attached to a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-methyl-2-nitrophenylcarbamate typically involves the reaction of 5-methyl-2-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
[ \text{5-methyl-2-nitroaniline} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 5-methyl-2-nitrophenylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 5-methyl-2-nitroaniline and tert-butyl alcohol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Hydrolysis: 5-methyl-2-nitroaniline and tert-butyl alcohol.
Reduction: 5-methyl-2-aminophenylcarbamate.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl 5-methyl-2-nitrophenylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of tert-butyl 5-methyl-2-nitrophenylcarbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The nitro group can participate in electron-withdrawing interactions, stabilizing the compound. Upon deprotection, the tert-butyl group is removed, revealing the free amine for further reactions.
Comparación Con Compuestos Similares
- Tert-butyl 2-nitrophenylcarbamate
- Tert-butyl carbamate
- Tert-butyl 5-methoxy-2-nitrophenylcarbamate
Uniqueness: Tert-butyl 5-methyl-2-nitrophenylcarbamate is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and steric properties. This makes it a valuable compound for specific synthetic applications where other similar compounds may not be suitable.
Propiedades
Fórmula molecular |
C12H16N2O4 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
tert-butyl N-(5-methyl-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-8-5-6-10(14(16)17)9(7-8)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15) |
Clave InChI |
RVEOYRPLJQSYMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13482505.png)
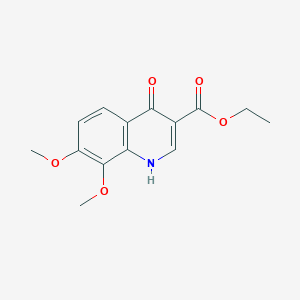
![5-[3-(2-Aminophenyl)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13482507.png)
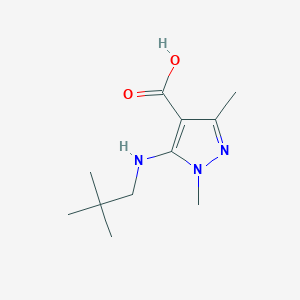
![Potassium trifluoro({3-methylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13482524.png)
![1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B13482527.png)
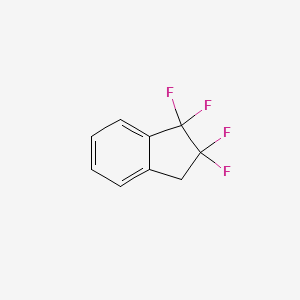
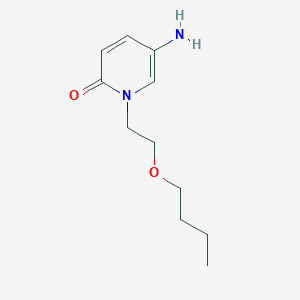
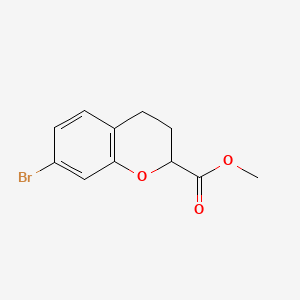
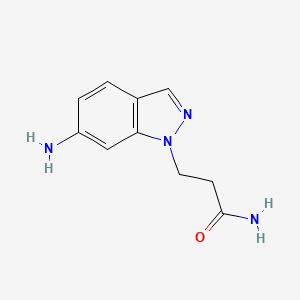
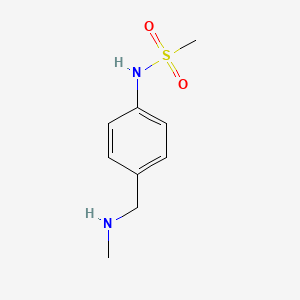
![Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13482566.png)

